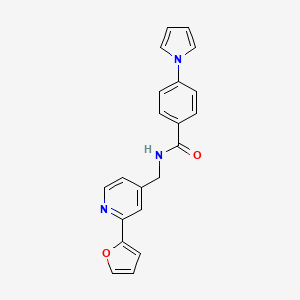
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C21H17N3O2 and its molecular weight is 343.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and amidation. The furan and pyridine rings are crucial for its biological activity, while the benzamide moiety enhances its pharmacological properties.
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O |
| Molecular Weight | 306.36 g/mol |
| Solubility | Soluble in DMSO, slightly soluble in water |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrrole derivatives have shown potent activity against various bacterial strains.
Case Study : A study evaluated several pyrrole benzamide derivatives, reporting minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, significantly outperforming controls like ciprofloxacin (MIC = 2 μg/mL) .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has demonstrated that similar compounds can induce apoptosis in cancer cell lines.
Research Findings :
- Cell Lines Tested : MCF7 (breast cancer), NCI-H460 (lung cancer).
- IC50 Values : Compounds derived from similar structures exhibited IC50 values as low as 0.01 µM against MCF7 cells .
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell growth and proliferation.
- Signal Transduction Modulation : It can modulate pathways associated with cancer progression.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar derivatives.
Table 2: Comparison with Similar Compounds
| Compound Name | MIC/IC50 Value | Key Features |
|---|---|---|
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | MIC = 3.125 μg/mL | Lacks furan ring |
| N-(3-hydroxyphenyl)-4-(1H-pyrrol-1-yl)benzamide | IC50 = 0.46 µM | Hydroxy group enhances solubility |
| N-(furan-2-yl)methyl)-4-(1H-pyrazol-3-yloxy)benzamide | IC50 = 0.39 µM | Pyrazole ring increases potency |
Eigenschaften
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21(17-5-7-18(8-6-17)24-11-1-2-12-24)23-15-16-9-10-22-19(14-16)20-4-3-13-26-20/h1-14H,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVDASMDXMXFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














